N-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-N'-(3-methoxyphenyl)thiourea
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Overview
Description
N-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-N'-(3-methoxyphenyl)thiourea is a synthetic compound belonging to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse pharmacological activities, including antimicrobial, antifungal, and anticancer properties . This compound, with the molecular formula C14H16N4O2S and a molecular weight of 304.37 g/mol
Preparation Methods
The synthesis of N-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-N'-(3-methoxyphenyl)thiourea involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, including ethyl hydrazinecarboxylate, 3-methoxyphenyl isothiocyanate, and ethyl acetoacetate.
Reaction Conditions: The reaction typically occurs under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial production methods for this compound may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
N-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-N'-(3-methoxyphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
N-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-N'-(3-methoxyphenyl)thiourea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Due to its anticancer properties, it is being investigated for its potential use in cancer therapy. It may also serve as a lead compound for designing new drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of N-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-N'-(3-methoxyphenyl)thiourea involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in critical biological processes, such as DNA synthesis, protein synthesis, or cell signaling pathways.
Pathways Involved: It may inhibit key enzymes or disrupt signaling pathways, leading to the inhibition of cell growth and proliferation.
Comparison with Similar Compounds
N-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-N'-(3-methoxyphenyl)thiourea can be compared with other similar compounds, such as:
Pyrazole-4-carboxamides: These compounds share a similar core structure and exhibit comparable biological activities.
Thiocarboxamide Derivatives: These derivatives also possess antimicrobial and anticancer properties, but their activity profiles may differ based on the specific substituents attached to the core structure.
Properties
Molecular Formula |
C14H16N4O2S |
---|---|
Molecular Weight |
304.37 g/mol |
IUPAC Name |
1-ethyl-N-[(3-methoxyphenyl)carbamothioyl]pyrazole-4-carboxamide |
InChI |
InChI=1S/C14H16N4O2S/c1-3-18-9-10(8-15-18)13(19)17-14(21)16-11-5-4-6-12(7-11)20-2/h4-9H,3H2,1-2H3,(H2,16,17,19,21) |
InChI Key |
OJEHHPQUKMZCGI-UHFFFAOYSA-N |
SMILES |
CCN1C=C(C=N1)C(=O)NC(=S)NC2=CC(=CC=C2)OC |
Canonical SMILES |
CCN1C=C(C=N1)C(=O)NC(=S)NC2=CC(=CC=C2)OC |
Origin of Product |
United States |
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